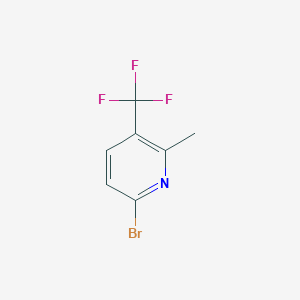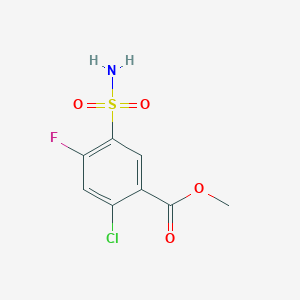
Methyl 2-chloro-4-fluoro-5-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-5-sulfamoylbenzoate (C8H8FNO4S) is a chemical compound with the following structure:
O=S(C6H4(F)CO2CH3)(NH2).
It belongs to the class of sulfonamides and contains both fluorine and sulfamoyl functional groups. This compound has a molecular weight of 233.22 g/mol .Preparation Methods
Synthetic Routes: The synthetic route for Methyl 2-fluoro-5-sulfamoylbenzoate involves the reaction of 2-fluoro-5-sulfamoylbenzoic acid with methanol. The reaction proceeds via esterification, resulting in the formation of the methyl ester .
Reaction Conditions:- Reactants: 2-fluoro-5-sulfamoylbenzoic acid, methanol
- Catalyst: Acid catalyst (e.g., sulfuric acid)
- Temperature: Typically reflux conditions
- Solvent: Methanol
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a basis for understanding its preparation.
Chemical Reactions Analysis
Methyl 2-fluoro-5-sulfamoylbenzoate can undergo various reactions:
Esterification: Formation of the methyl ester from the corresponding carboxylic acid.
Hydrolysis: Conversion of the ester back to the carboxylic acid under acidic or basic conditions.
Substitution Reactions: Nucleophilic substitution at the fluorine position or the sulfamoyl nitrogen.
Reduction: Reduction of the carbonyl group to an alcohol.
Common reagents include methanol, strong acids, and reducing agents. The major products depend on the specific reaction conditions.
Scientific Research Applications
Methyl 2-fluoro-5-sulfamoylbenzoate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing sulfonamide-based drugs.
Agrochemicals: Similar compounds are used in herbicides and pesticides.
Materials Science: Its derivatives could be useful in polymer chemistry.
Mechanism of Action
The exact mechanism of action for Methyl 2-fluoro-5-sulfamoylbenzoate remains an area of ongoing research. It likely interacts with biological targets through its sulfonamide group, affecting enzyme activity or other cellular processes.
Comparison with Similar Compounds
While Methyl 2-fluoro-5-sulfamoylbenzoate is unique due to its specific substitution pattern, similar compounds include other sulfonamides and esters of benzoic acids.
Properties
Molecular Formula |
C8H7ClFNO4S |
|---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
methyl 2-chloro-4-fluoro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7ClFNO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14) |
InChI Key |
IBXPYKCNFBRJQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


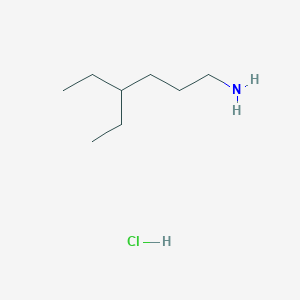
![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)
![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)
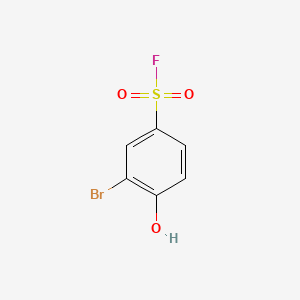
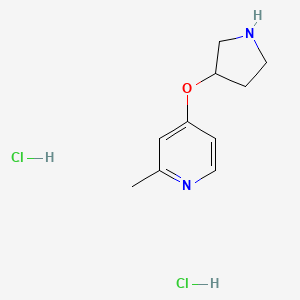

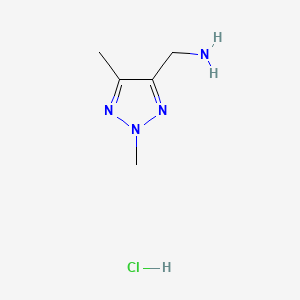
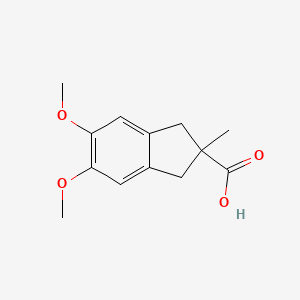

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
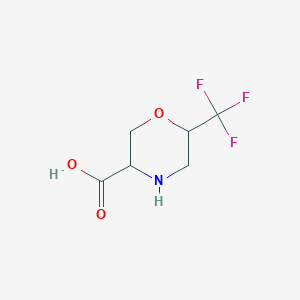
![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
